
柴胡皂苷H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saikosaponin H is a saikosaponin derived from the herb Radix bupleuri . Saikosaponins are major biologically active triterpenoids, usually as glucosides, isolated from Traditional Chinese Medicines (TCM) such as Bupleurum spp., Heteromorpha spp., and Scrophularia scorodonia with their antiviral and immunomodulatory potential .
Synthesis Analysis
Saikosaponin biosynthesis involves several gene families including acetoacetyl CoA transferase (AACT), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), mevalonate diphosphate decarboxylase (MVD), 1-deoxy-D-xylulose-5-phosphate synthase (DXS), farnesyl diphosphate synthase (FPPS), β-amyrin synthase (β-AS) and cytochrome P450 enzymes (P450s) .Molecular Structure Analysis
Molecular docking and dynamics simulation studies have been performed on Saikosaponin H. These studies revealed that human lnterleukin-6 receptor (IL6), human Janus Kinase-3 (JAK3), and dehydrogenase domain of Cylindrospermum stagnale NADPH–oxidase 5 (NOX5) have good docking and molecular dynamics profiles with Saikosaponin H .Chemical Reactions Analysis
Saikosaponin H has been studied for its interactions with various proteins such as CAT Gene CAT (Catalase) and Checkpoint kinase 1 (CHEK1). These enzymes play a major role in cell homeostasis and DNA damage during infection .Physical And Chemical Properties Analysis
The CAS Registry Number of Saikosaponin H is 91990-63-5. Its molecular weight is 927.12 and the molecular formula is C48H78O17 .科学研究应用
柴胡皂苷衍生物的LC-MS/MS法
Bao, Li, Shen, & Nan (2004)开发了一种基于LC-MS/MS的方法,用于表征和定量柴胡皂苷衍生物,包括柴胡根中的柴胡皂苷H和小柴胡汤中的中药。该方法提高了在各种基质中分析这些化合物的灵敏性和特异性(Bao, Li, Shen, & Nan, 2004).
抗乙型肝炎病毒活性
Chiang, Ng, Liu, Shieh, & Lin (2003)研究了柴胡皂苷,包括this compound的抗乙型肝炎病毒活性。他们的研究表明,对HBV DNA复制有显着的抑制作用,表明在乙型肝炎治疗中具有潜在的治疗应用(Chiang, Ng, Liu, Shieh, & Lin, 2003).
治疗肺癌的潜力
Hsu, Kuo, & Lin (2004)报道,与this compound相关的皂苷提取物柴胡皂苷D通过诱导凋亡和细胞周期阻滞来抑制人肺癌细胞的生长,表明在肺癌治疗中具有潜在的应用(Hsu, Kuo, & Lin, 2004).
生物合成转录组分析
Sui, Zhang, Wei, Chen, Li, Xu, Jin, Xie, Gao, Chen, Yang, Zhang, & Xu (2011)对柴胡进行了转录组分析,重点关注参与柴胡皂苷生物合成的基因,包括this compound。这项研究有助于了解柴胡皂苷生产的遗传基础(Sui et al., 2011).
柴胡皂苷C在内皮生长和迁移中的作用
Shyu, Tsai, Wang, Liu, & Lee (2004)发现,与this compound密切相关的柴胡皂苷C诱导人脐静脉内皮细胞的生长、迁移和毛细管形成。这表明在血管生成中具有潜在的治疗应用(Shyu, Tsai, Wang, Liu, & Lee, 2004).
调节T细胞活化
Leung, Liu, Wong, Zeng, Li, & Zhou (2005)探讨了柴胡皂苷-d对T细胞活化的影响,发现它抑制CD69和CD71的表达以及IL-2的产生,这可能对治疗炎症和自身免疫性疾病具有重要意义(Leung, Liu, Wong, Zeng, Li, & Zhou, 2005).
诱导神经胶质瘤细胞分化
Tsai, Chen, Horng, & Wu (2002)表明,包括this compound在内的柴胡皂苷能诱导大鼠C6神经胶质瘤细胞分化,表明在神经肿瘤学中具有潜在的应用(Tsai, Chen, Horng, & Wu, 2002).
安全和危害
未来方向
作用机制
Target of Action
Saikosaponin H, a type of saponin, primarily targets various proteins and enzymes in the body. For instance, it has been found to interact with proteins such as VEGFA, IL2, CASP3, BCL2L1, MMP2, and MMP1 . These proteins play crucial roles in various biological processes, including cell proliferation, apoptosis, and migration .
Mode of Action
Saikosaponin H interacts with its targets, leading to various changes in cellular processes. For instance, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion . The exact mechanism of how Saikosaponin H interacts with its targets is still under investigation.
Biochemical Pathways
Saikosaponin H affects various biochemical pathways. For example, it has been found to regulate nicotinate and nicotinamide metabolism and arachidonic acid metabolism . These pathways are crucial for various biological processes, including inflammation and cell signaling.
Pharmacokinetics
The pharmacokinetics of Saikosaponin H involves its absorption, distribution, metabolism, and excretion (ADME) properties. Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
The result of Saikosaponin H’s action at the molecular and cellular level includes the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . These effects contribute to its potential therapeutic applications in various diseases, including cancer.
Action Environment
The action, efficacy, and stability of Saikosaponin H can be influenced by various environmental factors. For instance, the solubility of saponins, which is pivotal in dictating their pharmacokinetic profiles, plays a crucial role in their absorption, distribution, metabolism, and excretion (ADME) processes within the body
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3/t22-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMYPPFWASOJX-XMRFJGCSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the primary metabolic pathways of saikosaponin H observed in the human gut?
A1: Research indicates that saikosaponin H, along with other saikosaponins, undergoes deglycosylation and dehydration when exposed to human gut microbiota []. These processes are crucial for the biotransformation of saikosaponins and may contribute to the pharmacological activity of Bupleurum Radix (BR), a traditional herbal medicine.
Q2: How does the content of saikosaponin H change during the preparation of Saiko decoction?
A2: Studies have shown that the content of saikosaponin H in Saiko decoction increases with decoction time, eventually reaching a stable level after approximately 4 hours []. This finding highlights the importance of considering preparation methods when studying the chemical composition of herbal medicines like Saiko.
Q3: Has saikosaponin H been identified in any specific herbal formulations?
A3: Yes, saikosaponin H has been identified in Sinisan, a traditional Chinese medicinal formula used to treat depression []. This finding contributes to a better understanding of the chemical complexity of Sinisan and its potential pharmacological effects.
Q4: Is there evidence to suggest that the biological activity of saikosaponins, including saikosaponin H, is influenced by their chemical structure?
A4: Yes, research suggests that the corticosterone secretion-inducing activity of saikosaponins and their metabolites is dependent on the balance between the sugar moiety and the aglycone portion of the molecule []. This structure-activity relationship highlights the importance of specific structural features for the biological activity of these compounds.
Q5: What analytical techniques are commonly employed for the detection and quantification of saikosaponin H and other related compounds?
A5: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the analysis of saikosaponins [, , ]. This method offers high sensitivity and specificity, enabling researchers to identify and quantify individual saikosaponins in complex mixtures like herbal extracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)
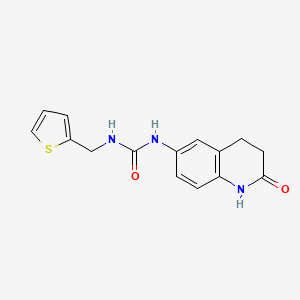

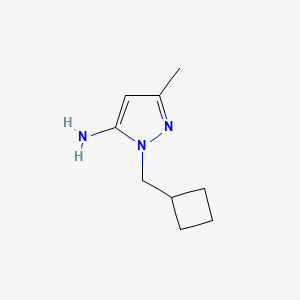
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)
![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)
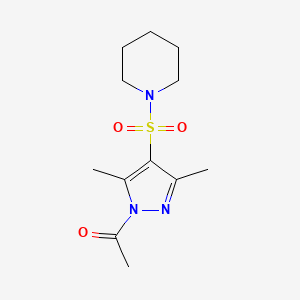
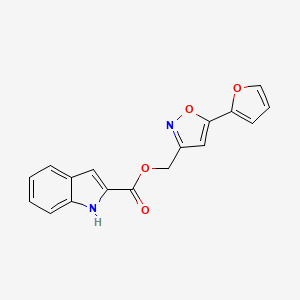
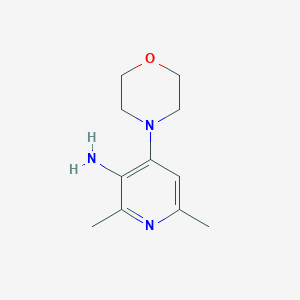
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
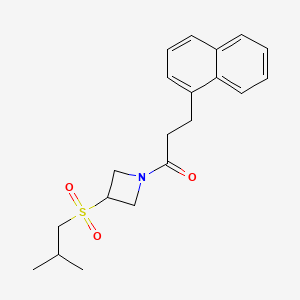
![(2-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2578501.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)